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8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Mycobacterium tuberculosis lipoamide dehydrogenase Lpd inhibitor

8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold class, a privileged chemotype that has been validated across multiple therapeutic target families including δ-opioid receptors, HIF prolyl hydroxylases, phospholipase D isoforms, mitochondrial F1/FO-ATP synthase, and mycobacterial lipoamide dehydrogenase. The compound is distinguished from other in-class members by its specific substitution pattern: N1-methyl, N3-dimethyl, and N8-(4-methoxybenzoyl) groups, which collectively determine its target engagement profile, selectivity, and biological activity relative to close analogs.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 1040672-21-6
Cat. No. B6557443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1040672-21-6
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C1=O)C
InChIInChI=1S/C17H21N3O4/c1-18-15(22)17(19(2)16(18)23)8-10-20(11-9-17)14(21)12-4-6-13(24-3)7-5-12/h4-7H,8-11H2,1-3H3
InChIKeyYHDLTEIPYJVLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-21-6): Chemical Class and Procurement Context


8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold class, a privileged chemotype that has been validated across multiple therapeutic target families including δ-opioid receptors, HIF prolyl hydroxylases, phospholipase D isoforms, mitochondrial F1/FO-ATP synthase, and mycobacterial lipoamide dehydrogenase [1] [2] [3] [4] [5]. The compound is distinguished from other in-class members by its specific substitution pattern: N1-methyl, N3-dimethyl, and N8-(4-methoxybenzoyl) groups, which collectively determine its target engagement profile, selectivity, and biological activity relative to close analogs. This substitution pattern is particularly relevant for researchers requiring a monomethoxybenzoyl-bearing triazaspiro scaffold as a comparator, control, or synthetic intermediate in structure–activity relationship (SAR) studies.

Scaffold Triazaspiro chemotype validated across multiple target families
Substitution N1,N3-dimethyl, N8-(4-methoxybenzoyl) pattern for SAR comparator and control use
Role May support negative control, synthetic intermediate, or multi-target probe studies

Why Generic 1,3,8-Triazaspiro[4.5]decane-2,4-diones Cannot Substitute for 8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-21-6)


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold exhibits profound target- and potency-switching behavior depending on the N1, N3, and N8 substituents. Within a single scaffold class, the transition from a dimethoxybenzoyl to a monomethoxybenzoyl group abolishes mycobacterial lipoamide dehydrogenase (Lpd) inhibitory activity because the second methoxy group is required for productive occupancy of the FAD-adjacent pocket critical for NADH nicotinamide coordination; efficacy in that context is explicitly dependent on the dimethoxy moiety [1]. Similarly, PLD isoform selectivity (PLD1 vs. PLD2 vs. dual) is exquisitely sensitive to N8-substituent identity, with enantiomeric and methyl-group changes shifting potency by >230-fold [2]. In the δ-opioid receptor series, N8-substitution dictates both binding affinity and β-arrestin recruitment bias, parameters that are non-transferable across analogs [3]. Consequently, procuring a generic or near-neighbor triazaspiro compound in place of the specific 8-(4-methoxybenzoyl)-1,3-dimethyl derivative introduces uncontrolled variables in target engagement, selectivity, and functional activity that invalidate SAR comparisons and experimental reproducibility.

Monomethoxy vs. dimethoxy
N8-monomethoxy group may abolish Mtb Lpd engagement; dimethoxy required for FAD-pocket occupancy
N8-substitution shifts PLD selectivity
Isoform preference (PLD1/PLD2/dual) can differ dramatically with N8-substituent identity; profiles may not transfer from characterized inhibitors
δ-opioid pharmacophore specificity
N8-aroyl substitution governs DOR binding affinity and β-arrestin recruitment bias; uncharacterized analogs may confound SAR comparisons

Quantitative Differentiation Evidence for 8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-21-6) vs. In-Class Analogs


Mtb Lpd Inhibitory Activity: Monomethoxybenzoyl Analog as a Predicted Negative Control vs. Dimethoxybenzoyl Inhibitors

In the triazaspiro series targeting mycobacterial lipoamide dehydrogenase (Mtb Lpd), inhibitor efficacy is strictly dependent on the presence of a dimethoxybenzoyl moiety at the N8 position. Crystallographic and SAR data demonstrate that the dimethoxy ring occupies a deep pocket adjacent to the FAD flavin ring, blocking NADH nicotinamide coordination; the monomethoxybenzoyl analog (the target compound) lacks the second methoxy required for this interaction and is therefore predicted to be inactive against Mtb Lpd. In contrast, the reference dimethoxybenzoyl inhibitor Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) inhibits Mtb Lpd with high-nanomolar potency and exhibits >100-fold selectivity over human Lpd [1]. The target compound thus serves as a structurally matched negative control for Lpd inhibition assays, enabling researchers to confirm that observed effects are dimethoxy-dependent.

Mtb Lpd Inhibition
Class-level inference
>100× potency gap
Structural negative control for dimethoxy-dependent Lpd engagement
Crystallographic data confirm dimethoxy requirement for FAD-pocket binding
Mycobacterium tuberculosis lipoamide dehydrogenase Lpd inhibitor negative control species-selectivity

PLD Isoform Selectivity: N8-(4-Methoxybenzoyl) vs. N8-Aryl Substitutions in ML298/ML299 Series

Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, PLD isoform selectivity (PLD1 vs. PLD2 vs. dual inhibition) is exquisitely controlled by N8 substitution. The dual PLD1/PLD2 inhibitor ML299 (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM) and the PLD2-selective inhibitor ML298 (PLD1 IC50 >20,000 nM, PLD2 IC50 = 355 nM) differ by a single structural feature at the N8 position, demonstrating that >230-fold potency shifts can be achieved through enantiomer-specific modifications [1]. The target compound, bearing an N8-(4-methoxybenzoyl) group that is absent from both ML298 and ML299, is predicted to exhibit a distinct PLD isoform selectivity profile. Although direct PLD enzymatic data for the target compound are not currently available in the public domain, the established SAR within the scaffold class indicates that N8-(4-methoxybenzoyl) substitution will produce a PLD inhibition fingerprint that differs from both the dual inhibitor ML299 and the PLD2-selective inhibitor ML298 [1].

PLD Isoform Selectivity
Class-level inference
N8-(4-methoxybenzoyl) vs. ML298/ML299: distinct selectivity predicted
Expands PLD SAR beyond known dual and PLD2-selective inhibitors
Direct enzymatic data unavailable; >230-fold shift reported between enantiomeric pairs
phospholipase D PLD1 PLD2 isoform selectivity glioblastoma

δ-Opioid Receptor Pharmacology: Scaffold-Validated Chemotype with Distinct Substitution vs. Compounds 1–3

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been validated as a novel δ-opioid receptor (DOR)-selective agonist chemotype with low β-arrestin 2 recruitment efficacy, contrasting with the SNC80 class that produces strong β-arrestin recruitment and associated seizure liabilities [1]. Compounds 1–3 in the Meqbil et al. study demonstrated submicromolar DOR binding affinity (Ki) and potency in cAMP inhibition, with bias factors of 1.1–1.6 toward G-protein signaling. The target compound, bearing N1,N3-dimethyl and N8-(4-methoxybenzoyl) substituents, represents a substitution pattern not evaluated in the published DOR agonist series. Specifically, the 4-methoxybenzoyl group at N8 differs from the substituents present in Compounds 1–3, which are predicted to alter the orthosteric site interactions revealed by molecular docking and dynamics simulations [1]. The target compound therefore offers a distinct chemical probe for investigating how N8-aroyl substitution modulates DOR binding pose, biased signaling, and in vivo anti-allodynic efficacy in the CFA inflammatory pain model.

δ-Opioid Receptor
Class-level inference
Substitution pattern not evaluated in biased DOR series (Compounds 1–3)
Probe N8-aroyl effect on DOR bias and inflammatory pain-model endpoint
Low β-arrestin recruitment chemotype; orthosteric pose modulation predicted
delta opioid receptor DOR agonist G-protein bias β-arrestin analgesia

HIF Prolyl Hydroxylase Inhibition: Scaffold-Specific Pan-PHD Activity Context and Substituent-Dependent hERG Liability

The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class was optimized as pan-inhibitors of HIF prolyl hydroxylases PHD1–3, with demonstrated erythropoietin (EPO) upregulation in vivo across multiple preclinical species [1]. Systematic SAR within this class established that N8-substituent identity directly impacts hERG potassium channel off-target liability; the introduction of acidic functionality to the molecular structure successfully eliminated hERG activity while maintaining PHD potency [1]. The target compound, bearing an N8-(4-methoxybenzoyl) group that is neither acidic nor identical to the optimized PHD inhibitor substituents reported by Vachal et al. (2012), represents a distinct chemical space within the spirohydantoin class. Its hERG profile and PHD inhibitory potency are predicted to differ from the optimized clinical leads, making it a valuable tool for probing substituent-dependent hERG–PHD selectivity trade-offs [1].

PHD Inhibition / hERG
Class-level inference
Non-acidic N8-(4-methoxybenzoyl) group; acidic groups previously eliminated hERG
Probe substituent-dependent hERG–PHD selectivity trade-off
PHD potency and hERG profile uncharacterized for this substitution
HIF prolyl hydroxylase PHD inhibitor anemia hERG EPO upregulation

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Triazaspiro Scaffold Targeting ATP Synthase c Subunit

The 1,3,8-triazaspiro[4.5]decane scaffold has been validated as a small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) through targeting the c subunit of the F1/FO-ATP synthase complex, with demonstrated cardioprotective effects in a myocardial infarction reperfusion model including decreased apoptosis and improved cardiac function [1]. The Morciano et al. study identified three compounds with good mPTP inhibitory activity that did not exhibit off-target effects at cellular and mitochondrial levels and preserved mitochondrial ATP content. The target compound, with its N1,N3-dimethyl and N8-(4-methoxybenzoyl) substitution, represents a distinct substitution pattern from the three characterized mPTP inhibitors. Its activity at the ATP synthase c subunit and effects on mPTP opening remain uncharacterized, providing an opportunity for SAR expansion within this therapeutically relevant mechanism [1].

mPTP / ATP Synthase
Class-level inference
N1,N3-dimethyl, N8-(4-methoxybenzoyl) uncharacterized vs. three known inhibitors
Expand SAR of triazaspiro-based mPTP modulators
Cardioprotection-model endpoints and mitochondrial ATP preservation require validation
mitochondrial permeability transition pore mPTP ATP synthase myocardial infarction reperfusion injury

Optimal Research and Industrial Application Scenarios for 8-(4-Methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-21-6)


Negative Control Compound for Mycobacterial Lpd Inhibition Assays

The monomethoxybenzoyl substitution pattern renders this compound an ideal structurally matched negative control for triazaspiro-based Mtb Lpd inhibitor studies. Because crystallographic SAR demonstrates that the dimethoxy group is essential for occupying the FAD-adjacent pocket and inhibiting Lpd, the target compound (lacking the second methoxy) is predicted to be inactive against Mtb Lpd while sharing the core scaffold and N-substitution features of active dimethoxybenzoyl inhibitors [1]. Researchers can use this compound to confirm that Lpd inhibition and downstream anti-mycobacterial effects are dimethoxy-dependent rather than scaffold-dependent.

SAR Expansion Probe for δ-Opioid Receptor Biased Agonist Development

The compound provides an N8-(4-methoxybenzoyl) substitution variant of the validated DOR-selective agonist chemotype discovered by Meqbil et al. (2024) [3]. Given that the published DOR series exhibits low β-arrestin 2 recruitment efficacy and G-protein bias—a profile linked to reduced seizure risk compared to SNC80-like agonists—this compound can be used to probe how N8-aroyl electronics and sterics modulate DOR orthosteric binding, bias factor, and in vivo anti-allodynic efficacy. It is suited for head-to-head SAR comparisons with Compounds 1–3 to map N8-substitution effects on DOR pharmacology.

Probe for Substituent-Dependent hERG–PHD Selectivity Trade-offs in Spirohydantoin Series

Within the spirohydantoin PHD inhibitor class, the introduction of acidic functionality at specific positions was required to eliminate hERG off-target activity while maintaining pan-PHD potency [4]. The target compound's N8-(4-methoxybenzoyl) group is neither acidic nor identical to the optimized substituents, making it a useful probe for systematically evaluating how non-acidic N8-aroyl groups influence hERG liability independent of PHD inhibition. This scenario is directly relevant to medicinal chemistry programs seeking to decouple hERG from PHD potency through N8-substituent engineering.

Chemical Tool for Exploring Triazaspiro Scaffold Activity at Multiple Target Families

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is unique in its validated activity across five distinct target families: DOR, PHD1–3, PLD1/2, F1/FO-ATP synthase, and Mtb Lpd [1] [3] [4] [2] [5]. The target compound's specific substitution pattern—N1,N3-dimethyl and N8-(4-methoxybenzoyl)—has not been characterized in any of these contexts, making it a valuable multi-target screening probe for chemical biology groups investigating scaffold polypharmacology. Its defined substitution pattern enables systematic comparison with published analogs to build comprehensive, target-family-spanning SAR maps for the spirohydantoin chemotype.

Application
Selection Property
Validation Focus
Negative control for Mtb Lpd assays
Monomethoxybenzoyl N8-group; predicted Lpd-inactive
Confirm dimethoxy-dependent Lpd inhibition and scaffold specificity
DOR biased agonist SAR probe
N8-(4-methoxybenzoyl) variant of biased DOR scaffold
DOR bias factor, orthosteric binding, inflammatory pain-model endpoint
hERG–PHD selectivity probe
Non-acidic N8-(4-methoxybenzoyl) group
hERG off-target liability and PHD1-3 potency differentiation
Multi-target screening probe
Defined substitution on privileged triazaspiro scaffold
Cross-target-family SAR mapping (DOR, PHD, PLD, ATP synthase, Lpd)
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